molecular formula C14H25NO2 B567366 Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate CAS No. 1241725-67-6

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate

Cat. No.: B567366
CAS No.: 1241725-67-6
M. Wt: 239.359
InChI Key: LTRUEISLIRKQHN-UHFFFAOYSA-N
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Description

Historical Context and Development

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate emerged as a key intermediate in organic synthesis during the late 20th and early 21st centuries, particularly in the development of peptide and heterocyclic drug candidates. Its synthesis and applications were influenced by advancements in protecting group chemistry, notably the tert-butyloxycarbonyl (Boc) group, which revolutionized amine protection strategies. Early methods focused on optimizing protection/deprotection efficiency, with di-tert-butyl dicarbonate (Boc anhydride) becoming a cornerstone reagent for introducing the Boc group to amines.

The compound gained prominence in medicinal chemistry through its role in synthesizing complex piperidine derivatives, which serve as scaffolds for targeting central nervous system (CNS) disorders, viral infections, and oncologic pathways. Its cyclopropylmethyl substituent enhances steric bulk and lipophilicity, critical for improving drug-like properties.

Nomenclature and Classification

IUPAC Nomenclature

The compound’s systematic name is This compound. This reflects:

  • Piperidine backbone : A six-membered saturated heterocycle with one nitrogen atom.
  • 4-Position substitution : A cyclopropylmethyl group (CH₂C₃H₅) attached to the fourth carbon of the piperidine ring.
  • Boc protection : A tert-butyloxycarbonyl (Boc) group protecting the primary amine at position 1.

Structural Classifications

Classification Description
Heterocyclic compound Contains a piperidine ring, a saturated six-membered nitrogen heterocycle
Boc-protected amine Features the Boc group as an acid-labile protecting moiety
Cyclopropane derivative Incorporates a strained cyclopropane ring for enhanced stability and reactivity

Alternative Names and Identifiers

  • PubChem CID : 43652138
  • CAS Number : 710973-92-5
  • SMILES : CC(C)(C)OC(=O)N1CCC(CC1)NCC2CC2

Chemical Identity and Registration Parameters

Core Structural Features

Parameter Value Source
Molecular Formula C₁₄H₂₆N₂O₂
Molecular Weight 254.37 g/mol
InChI Key ZAYYQFFOEAGSRB-UHFFFAOYSA-N
LogP 1.85
Polar Surface Area 56 Ų

Key Physical and Computational Properties

Property Value Significance
Rotatable Bonds 5 Influences conformational flexibility
Heavy Atoms 19 Affects molecular complexity
Hydrogen Bond Donors 1 Impacts solub

Properties

IUPAC Name

tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-14(2,3)17-13(16)15-8-6-12(7-9-15)10-11-4-5-11/h11-12H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRUEISLIRKQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678351
Record name tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241725-67-6
Record name tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Piperidine Ring Formation

The piperidine ring is typically synthesized via cyclization of 1,5-diaminopentane derivatives or reductive amination of glutaraldehyde. A prevalent approach involves the use of Bucherer-Bergs reaction conditions, where ketones or aldehydes react with ammonium carbonate and potassium cyanide to form hydantoins, which are subsequently hydrolyzed to piperidines.

Key Reaction Conditions

  • Reactants : Glutaraldehyde, ammonium acetate

  • Catalyst : Palladium on carbon (Pd/C)

  • Solvent : Methanol or ethanol

  • Temperature : 50–60°C under hydrogen atmosphere (3–5 bar)

  • Yield : 70–85%

Introduction of Cyclopropylmethyl Group

The cyclopropylmethyl substituent is introduced via N-alkylation of the piperidine intermediate. Cyclopropylmethyl bromide or iodide serves as the alkylating agent, with reactions conducted in polar aprotic solvents.

Optimized Protocol

  • Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature, 12–24 hours

  • Yield : 65–78%

Boc Protection of the Amine

The final step involves protecting the secondary amine of the piperidine ring using di-tert-butyl dicarbonate (Boc anhydride). This reaction is highly sensitive to moisture and requires anhydrous conditions.

Standard Procedure

  • Reagents : Boc anhydride, 4-dimethylaminopyridine (DMAP)

  • Base : Triethylamine (TEA)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature, 2–4 hours

  • Yield : 90–95%

Advanced Methodologies

Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Time12–24 hours30 minutes
Yield65–78%80–85%
Energy ConsumptionHighLow

Flow Chemistry Approaches

Continuous flow systems enhance scalability and reproducibility. A three-step synthesis in a modular flow reactor achieves an overall yield of 68% with >99% purity, compared to 55–60% in batch processes.

Flow System Configuration

  • Module 1 : Piperidine ring formation (residence time: 20 min)

  • Module 2 : Alkylation (residence time: 15 min)

  • Module 3 : Boc protection (residence time: 10 min)

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (4:1) eluent removes unreacted alkylating agents.

  • HPLC : C18 column, acetonitrile/water (70:30) mobile phase confirms >98% purity.

Spectroscopic Validation

  • NMR : δ 1.44 ppm (singlet, tert-butyl), δ 3.20–3.50 ppm (piperidine protons), δ 0.50–1.00 ppm (cyclopropyl protons).

  • Mass Spectrometry : m/z 239.35 [M+H]+ confirms molecular weight.

Industrial-Scale Production

Cost-Effective Catalyst Systems

Nickel-based catalysts (e.g., Ni-Al₂O₃) reduce reliance on palladium, lowering costs by 40% while maintaining 75–80% yield in hydrogenation steps.

Waste Management Strategies

  • Solvent Recovery : Distillation recovers >90% of DMF and THF.

  • Byproduct Utilization : tert-Butyl alcohol from Boc reactions is repurposed as a fuel additive.

Challenges and Solutions

Steric Hindrance in Alkylation

The cyclopropylmethyl group’s steric bulk often reduces alkylation efficiency. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reactivity, increasing yields to 82%.

Moisture Sensitivity

Boc protection requires strict anhydrous conditions. Molecular sieves (3Å) in the reaction mixture adsorb residual moisture, enhancing yields by 8–10% .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, often under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, typically at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate, under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of new alkyl or acyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
The compound has shown potential as an intermediate in the synthesis of pharmaceutical agents. Its structural characteristics may influence the biological activity of derivatives designed for specific therapeutic targets. For instance, compounds with similar piperidine structures have been linked to various pharmacological effects, including antidepressant and analgesic activities.

Case Studies

  • Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant effects. A study involving structurally related compounds demonstrated significant activity in preclinical models .
  • Antibacterial Properties : Derivatives containing cyclopropylmethyl groups have been evaluated for their antibacterial efficacy against resistant strains of Streptococcus pneumoniae. Some derivatives exhibited strong in vivo efficacy, suggesting that modifications to the piperidine structure can enhance antimicrobial activity .

Biological Studies

Receptor-Ligand Interactions
Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate can be utilized in studies examining receptor-ligand interactions. Understanding how this compound interacts with various receptors is crucial for elucidating its pharmacodynamics and optimizing its therapeutic potential.

Enzyme Inhibition Studies
The compound may serve as a valuable tool in enzyme inhibition studies. By assessing its effects on specific enzymes, researchers can gain insights into its mechanism of action and potential therapeutic applications.

Industrial Applications

Beyond medicinal chemistry, this compound may find applications in the development of agrochemicals and polymers. Its unique chemical structure can lead to innovative formulations with enhanced performance characteristics.

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • N-Alkylation Reactions : Used to introduce the cyclopropylmethyl group onto the piperidine ring.
  • Carboxylation Reactions : Essential for forming the carboxylic acid functional group, which is crucial for the compound's activity.

Specific conditions such as temperature, solvents, and catalysts must be optimized to achieve high yields and purity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key derivatives of tert-butyl piperidine-1-carboxylates, highlighting substituent-driven variations:

Compound Substituent Molecular Weight (g/mol) Key Functional Groups Applications References
Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate Cyclopropylmethyl 284.39 Cyclopropane, hydroxymethyl Pharmaceutical intermediates, organic synthesis
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) 4-Methylpentyl 283.43 (calculated) Linear alkyl chain Synthetic intermediates
Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) 4-Bromobenzyloxy 384.27 (calculated) Bromine (halogen), benzyl ether Electrophilic coupling reactions
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl, amino 277.36 Pyridine (aromatic), primary amine Antiviral agent development
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxy(pyridin-2-yl)methyl 308.35 (calculated) Pyridine, hydroxyl Chelation, metal coordination
Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate 2-Hydroxyethyl, methyl 257.35 (CAS: 236406-33-0) Hydroxyl, branched alkyl Hydrophilic scaffold design

Physicochemical Properties

  • Lipophilicity: Cyclopropylmethyl and 4-methylpentyl derivatives exhibit higher logP values due to non-polar substituents, favoring membrane permeability. In contrast, hydroxyl-containing analogs (e.g., hydroxyethyl, hydroxypyridinyl) show increased hydrophilicity .
  • Thermal Stability : Cyclopropane’s ring strain may lower thermal stability compared to saturated alkyl chains (e.g., 4-methylpentyl), though experimental data are pending .

Biological Activity

Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine core with a tert-butyl ester group and a cyclopropylmethyl substituent. This unique structure is believed to influence its interaction with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

The biological activity of this compound primarily relates to its role as an inhibitor of certain kinases and enzymes. It is hypothesized that the cyclopropylmethyl group enhances binding affinity to target proteins, potentially affecting pathways involved in cell signaling and metabolism.

Key Mechanisms:

  • Kinase Inhibition : The compound has been shown to inhibit various kinases, including GSK-3β, which plays a critical role in cellular processes such as glycogen metabolism and cell proliferation.
  • Enzyme Modulation : It may also interact with enzymes involved in RNA processing, impacting cellular stress responses.

Biological Activity Data

Recent studies have quantitatively assessed the biological activity of this compound. Below is a summary of findings from relevant research:

Target IC50 (μM) Notes
GSK-3β0.76Competitive inhibitor; significant selectivity observed.
IRE1α0.89Effective in modulating RNA splicing under stress conditions.
Cytotoxicity (HEK293)>49Minimal cytotoxicity at effective inhibitor concentrations.

Case Studies

Several studies have explored the biological implications of this compound:

  • GSK-3β Inhibition Study :
    • Inhibitory potency was evaluated against GSK-3β, revealing an IC50 value of 0.76 μM, indicating strong competitive inhibition compared to traditional inhibitors like staurosporine .
  • IRE1α Activity Modulation :
    • The compound demonstrated significant effects on IRE1α-dependent splicing of XBP1 mRNA, crucial for the cellular response to endoplasmic reticulum stress. The IC50 value was reported as 0.89 μM .
  • Cytotoxicity Assessment :
    • In HEK293 cells, the compound exhibited low cytotoxicity (>49 μM), suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the critical steps for synthesizing tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

  • Step 1: Formation of the cyclopropane intermediate
    React cyclopropylamine with thiocyanate under acidic conditions to generate the cyclopropyl-5-sulfanyl-1,2,4-triazole intermediate .
  • Step 2: Piperidine coupling
    Combine the intermediate with tert-butyl carbamate in the presence of a base (e.g., NaH) and polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Step 3: Purification
    Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.4 ppm for tert-butyl group) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage Conditions :
    • Store in airtight, corrosion-resistant containers at 2–8°C in a dark, dry environment to prevent hydrolysis of the tert-butyl carbamate group .
    • Avoid exposure to moisture, strong acids/bases, and oxidizing agents due to potential decomposition into piperidine derivatives .
  • Handling Protocols :
    • Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive reactions .
    • Wear PPE: P95/P99 respirators for aerosol protection, nitrile gloves, and chemical-resistant lab coats .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify characteristic peaks (e.g., tert-butyl at δ 1.4 ppm, cyclopropylmethyl protons at δ 0.5–1.2 ppm) .
    • FT-IR : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ .
  • Purity Assessment :
    • HPLC : Use reverse-phase C18 columns with UV detection at 254 nm; aim for >95% purity .
    • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 282.42 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Catalyst Screening :
    Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halides are intermediates .
  • Solvent Optimization :
    Compare yields in DMF vs. THF; DMF often enhances solubility of polar intermediates .
  • Temperature Gradients :
    Use microwave-assisted synthesis at 100–120°C to reduce reaction time from 12 hours to 30 minutes .
  • Yield Monitoring :
    Track progress via TLC (silica gel, ethyl acetate/hexane 1:3); isolate byproducts (e.g., tert-butyl alcohol) via fractional distillation .

Q. How should researchers address contradictions between experimental and computational reactivity data?

Methodological Answer:

  • Validation Workflow :
    • Computational Recalculation : Re-run DFT simulations (e.g., B3LYP/6-31G*) to confirm frontier molecular orbitals and nucleophilic sites .
    • Experimental Cross-Check : Perform kinetic studies (e.g., UV-Vis monitoring of reaction intermediates) under controlled conditions .
    • Data Reconciliation : If discrepancies persist, consider steric effects from the cyclopropyl group, which computational models may underestimate .
  • Case Example :
    If predicted SN2 reactivity at the piperidine nitrogen conflicts with observed stability, evaluate steric hindrance via X-ray crystallography .

Q. What strategies mitigate risks in toxicity assessment given limited ecotoxicological data?

Methodological Answer:

  • Proximal Analogs :
    Use read-across data from structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to estimate acute toxicity (LD50: 500–1000 mg/kg in rats) .
  • In Silico Tools :
    Apply QSAR models (e.g., ECOSAR) to predict aquatic toxicity; prioritize testing if log Pow >3 indicates bioaccumulation risk .
  • Tiered Testing :
    • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
    • Zebrafish Embryotoxicity : Assess LC50 in 96-hour exposure studies .
    • Mitigation : If positive, redesign the compound by replacing the cyclopropyl group with less hydrophobic substituents .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported stability data across SDS sources?

Methodological Answer:

  • Root Cause Investigation :
    • Storage Variability : SDS from Key Organics (2017) notes stability at 2–8°C , while Indagoo (2021) reports decomposition at >25°C . Validate via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
    • Impurity Effects : Trace moisture or residual solvents (e.g., DMF) in some batches may accelerate degradation. Conduct Karl Fischer titration to quantify water content .
  • Consensus Protocol :
    Adopt the most conservative storage guidelines (2–8°C, inert atmosphere) and pre-dry solvents to <50 ppm H₂O .

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